molecular formula C18H21NO6 B12146402 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B12146402
M. Wt: 347.4 g/mol
InChI Key: BFIYGDJNFMFXFU-UHFFFAOYSA-N
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Description

4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its unique structure, which includes a chromen-7-yl moiety linked to a butanoic acid chain through an acetylamino group. The molecular formula of this compound is C18H21NO6, and it has a molecular weight of 347.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific structure, which combines the chromen-7-yl moiety with an acetylamino group and a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-2-4-12-9-18(23)25-15-10-13(6-7-14(12)15)24-11-16(20)19-8-3-5-17(21)22/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,20)(H,21,22)

InChI Key

BFIYGDJNFMFXFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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